molecular formula C10H12O2 B14070523 2,4-Adamantanedione

2,4-Adamantanedione

Cat. No.: B14070523
M. Wt: 164.20 g/mol
InChI Key: FSLRANFXEMHCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Adamantanedione (CAS 19214-00-7), a diketone derivative of the diamondoid adamantane scaffold, is a valuable building block in advanced chemical and pharmaceutical research. This compound is characterized by its rigid, symmetrical cage structure and the presence of two ketone groups at the 2 and 4 positions, which serve as versatile handles for further synthetic modification. The adamantane moiety is renowned for its significant lipophilicity and ability to enhance the stability of molecular constructs, making this compound a key precursor in the design of new materials and bioactive compounds. In medicinal chemistry, the adamantane group is widely utilized to improve the pharmacological properties of drug candidates. When incorporated into larger structures, it can increase lipophilicity, which often enhances drug stability and distribution in biological systems. The rigid cage protects nearby functional groups from metabolic degradation, leading to improved pharmacokinetic profiles. Furthermore, its bulkiness allows it to act as an ideal anchor within lipid bilayers of liposomes, facilitating the creation of targeted drug delivery systems where the adamantane moiety is embedded in the membrane while functional groups, such as carbohydrates, are displayed on the surface for specific biological targeting . Beyond biomedical applications, this compound and its derivatives are also investigated in the field of materials science, particularly as precursors for the synthesis of high-energy density materials (HEDMs) . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRANFXEMHCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1C(=O)C(C2)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Adamantanedione and Its Derivatives

Direct Oxidation Routes from Adamantanone Precursors

The direct oxidation of adamantanone presents a straightforward pathway to 2,4-adamantanedione. This approach has been investigated using various oxidizing agents and reaction conditions to optimize yield and selectivity.

Optimization of Reagent Systems (e.g., Pyridine-Chromium Trioxide Complex)

A significant breakthrough in the direct synthesis of this compound involves the use of a pyridine-chromium trioxide complex. researchgate.net Research has demonstrated that this reagent system can produce the desired dione (B5365651) in a one-step reaction from adamantanone. researchgate.nettandfonline.com The chromium trioxide-pyridine complex is a versatile oxidant in organic synthesis, often used for the conversion of alcohols to carbonyl compounds. gacariyalur.ac.inorgsyn.org Its effectiveness in the oxidation of adamantanone highlights its utility for C-H bond activation.

Solvent Effects and Reaction Condition Influence on Yield and Selectivity

The choice of solvent plays a critical role in the direct oxidation of adamantanone. tandfonline.comnumberanalytics.comnumberanalytics.com In acetic anhydride (B1165640), this compound is the predominant product. tandfonline.com Conversely, using acetic acid as the solvent primarily yields 4-hydroxy-2-adamantanone. tandfonline.com No significant reaction occurs in solvents such as tert-butanol, pyridine, or acetone/sulfuric acid. tandfonline.com

Temperature also influences the product distribution and yield. While the product ratios are nearly identical at -5°C and room temperature, increasing the temperature to 35-40°C shifts the equilibrium in favor of this compound. tandfonline.com However, elevated temperatures can lead to C-C bond fragmentation and further oxidation, resulting in a loss of recoverable material. tandfonline.com The reaction time is another factor; increasing it reduces the amount of recovered starting material but does not necessarily improve the yield of this compound. tandfonline.com

Table 1: Effect of Reaction Conditions on the Oxidation of Adamantanone This table summarizes the influence of different solvents and temperatures on the product distribution in the oxidation of adamantanone.

SolventTemperatureMajor Product(s)Reported Yield of this compoundReference
Acetic Anhydride35-40 °CThis compound54% tandfonline.com
Acetic AcidNot Specified4-Hydroxy-2-adamantanone- tandfonline.com
tert-ButanolNot SpecifiedNo Reaction- tandfonline.com
PyridineNot SpecifiedNo Reaction- tandfonline.com
Acetone/Sulfuric AcidNot SpecifiedNo Reaction- tandfonline.com

Conversion Strategies from Lactone Precursors to Adamantanedione

An alternative synthetic route to adamantane (B196018) derivatives involves the conversion of lactone precursors. A patented method describes the conversion of a diamondoid lactone to a hydroxyketone by reacting it with a carboxylic acid anhydride in the presence of an acid. google.com Specifically, the lactone 4-oxahomoadamantane-5-one can be converted to 4-acetoxyadamantanone, which can then be further processed. google.com This strategy provides a pathway to functionalized adamantanones that can subsequently be oxidized to the corresponding diones.

Cyclization and Condensation Approaches to Substituted Adamantanediones

The synthesis of substituted adamantanediones can be achieved through cyclization and condensation reactions. These methods offer a way to introduce a variety of substituents onto the adamantane core.

Utilizing Cyclohexanone (B45756) Enamines and α,β-Unsaturated Acid Chlorides

One reported approach involves the condensation of 4,4-disubstituted cyclohexanone enamines with α,β-unsaturated acid chlorides to synthesize substituted adamantanediones. researchgate.net Enamines, which are more nucleophilic than enols, are effective intermediates for alkylation and other carbon-carbon bond-forming reactions. masterorganicchemistry.com This methodology allows for the construction of the adamantane cage with desired substitutions.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric syntheses is crucial for accessing chiral adamantane derivatives, which are valuable in various fields, including materials science and medicinal chemistry. ethz.ch A novel synthetic route has been developed for (1S)-2,4-adamantanedione-4-¹⁸O, where the chirality is introduced solely through oxygen isotope substitution. osti.govmeijerlab.nl This was achieved through the intermediacy of an ¹⁸O-labeled 1,2-dioxetane, representing a non-aqueous method for introducing the oxygen isotope. osti.gov Such methods are essential for preparing enantiomerically pure compounds for specialized applications. rsc.org

Green Chemistry Principles in the Synthesis of Adamantanediones

The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles to the synthesis of complex molecules, including cage compounds like adamantanediones. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. Traditional synthesis routes for this compound often rely on stoichiometric oxidants that are environmentally problematic. For instance, a known one-step synthesis of this compound involves the direct oxidation of adamantanone using a pyridine-chromium trioxide complex. unimi.itresearchgate.net While effective, this method utilizes a carcinogenic chromium reagent, generating hazardous waste and posing significant environmental and health risks. In contrast, modern approaches seek to replace such reagents with catalytic and more sustainable alternatives.

Key green chemistry strategies applicable to adamantanedione synthesis include the use of cleaner oxidants, development of catalytic systems, exploration of biocatalysis, and implementation of alternative energy sources like microwave irradiation.

Catalytic and Cleaner Oxidation Methods

A central goal in the green synthesis of adamantanediones is the replacement of hazardous stoichiometric oxidants with cleaner, catalytic systems. Research has focused on utilizing oxidants like hydrogen peroxide or potassium peroxomonosulfate (Oxone), which produce water or non-toxic salts as byproducts.

One study demonstrated a green Baeyer-Villiger oxidation of cyclic ketones, including the precursor adamantanone, using Oxone in a buffered aqueous solution. organic-chemistry.orgnih.govacs.org This method avoids hazardous peracids and unsustainable solvents, successfully converting adamantanone into its corresponding lactone. unimi.itorganic-chemistry.orgnih.govacs.org For water-insoluble ketones like adamantanone, the procedure was adapted by increasing the reaction time and using acetonitrile (B52724) as a co-solvent. organic-chemistry.orgnih.gov Another approach involves the catalytic oxidation of adamantane itself using hydrogen peroxide with a copper-dimethylglyoxime complex as a catalyst, which can produce various oxygenated adamantane derivatives. mdpi.com While these specific examples yield lactones or polyols rather than this compound directly, they establish a green precedent for the oxidation of the adamantane core, which could be adapted for dione synthesis.

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions, representing a powerful green chemistry tool. The selective oxidation of unactivated C-H bonds in the adamantane skeleton is a significant challenge that biocatalysis can address. Studies have shown that cytochrome P450 enzymes can hydroxylate the adamantane framework. researchgate.net While 2-adamantanone (B1666556) itself was found to be a poor substrate for the enzyme CYP101B1, the use of ester directing groups on related adamantane structures significantly enhanced the reaction's efficiency and selectivity, achieving high product yields through whole-cell biocatalysis. researchgate.net Furthermore, aldehyde dehydrogenases (ALDHs) have been effectively used for the highly chemoselective aerobic oxidation of various aldehydes to carboxylic acids, showcasing the potential of enzymatic systems to perform specific oxidations without affecting other functional groups in a molecule. nih.gov These findings open the door for developing engineered enzymes or whole-cell systems specifically designed for the targeted di-oxidation of adamantanone to this compound.

Alternative Energy Sources and Conditions

Alternative energy sources and solvent-free conditions are also cornerstones of green synthesis. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.orgoatext.com This technique has been widely applied to accelerate various organic reactions and could be employed to improve the energy efficiency of adamantanedione synthesis. rsc.orgcem.com

Solvent-free reaction conditions, often achieved through techniques like ball milling, eliminate the need for large quantities of volatile and often toxic organic solvents, which account for a significant portion of the waste in chemical processes. rsc.orgrsc.org The synthesis of various compounds on mineral supports like alumina (B75360) or silica (B1680970) gel under "dry media" microwave irradiation is another established solvent-free method. cem.com Applying these solvent-less or microwave-assisted techniques to the oxidation of adamantanone could lead to a significantly greener process for producing this compound.

Below is a table comparing a traditional synthesis method for this compound with greener alternative approaches applied to its precursor, adamantanone.

Method Starting Material Reagents/Catalyst Solvent Product Key Green Aspect/Disadvantage Reference(s)
Traditional Oxidation AdamantanonePyridine-Chromium trioxide complexAcetic anhydrideThis compoundDisadvantage: Uses toxic and carcinogenic chromium reagent. unimi.itresearchgate.net
Green Oxidation AdamantanoneOxone, NaH₂PO₄/Na₂HPO₄Water, AcetonitrileAdamantanone lactoneUses a cheap, non-polluting oxidant (Oxone) and largely aqueous media. organic-chemistry.orgnih.govacs.org
Biocatalysis Adamantane derivativesCytochrome P450 enzymes (e.g., CYP101B1), Whole-cell systemsAqueous bufferHydroxylated adamantanesHigh selectivity, mild conditions, uses renewable enzymes. researchgate.net
Catalytic Oxidation AdamantaneH₂O₂, Cu₂Cl₄·2DMG complexAcetonitrile/WaterAdamantane polyolsUses a cleaner oxidant (H₂O₂) and a catalytic system. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2,4 Adamantanedione

Nucleophilic and Electrophilic Transformations at Carbonyl Centers

The carbonyl groups of 2,4-adamantanedione are the primary sites for both nucleophilic and electrophilic attack. The reactivity of these centers is influenced by the steric hindrance imposed by the adamantane (B196018) framework and the electronic effects of the diketone system.

Nucleophilic Attack: Nucleophiles, which are electron-rich species, readily attack the electrophilic carbon atoms of the carbonyl groups in this compound. alevelchemistry.co.ukyoutube.com The general mechanism involves the donation of an electron pair from the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The nature of the nucleophile dictates the subsequent reaction pathway. For instance, strong nucleophiles can lead to the formation of stable addition products, while weaker nucleophiles may participate in reversible reactions. The stereochemistry of nucleophilic attack is often governed by the rigid adamantane cage, which can direct the incoming nucleophile to a specific face of the carbonyl group.

Electrophilic Attack: While less common than nucleophilic addition, the carbonyl oxygens of this compound can act as Lewis bases and be attacked by electrophiles. youtube.com This typically occurs under acidic conditions where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating subsequent reactions. libretexts.org Boron-based organocatalysts have also been shown to activate hydroxyl groups for both nucleophilic and electrophilic transformations, a principle that can be extended to the activation of carbonyl compounds. nih.gov

Carbon-Carbon Bond Formation and Fragmentation Reactions

The ability to form and break carbon-carbon bonds is a cornerstone of organic synthesis, and this compound provides a valuable platform for studying these fundamental processes. alevelchemistry.co.ukwikipedia.org

Studies on Aldol (B89426) and Related Condensation Pathways

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.orgbyjus.comsigmaaldrich.com In the context of this compound, the presence of α-hydrogens allows for the formation of enolates under basic conditions. magritek.com These enolates can then react with another molecule of this compound or a different carbonyl compound in a crossed aldol condensation. byjus.comwikipedia.org

The general mechanism for a base-catalyzed aldol condensation proceeds as follows:

Deprotonation of an α-carbon to form a resonance-stabilized enolate. byjus.com

Nucleophilic attack of the enolate on the carbonyl carbon of another molecule. byjus.com

Protonation of the resulting alkoxide to form a β-hydroxy ketone (an aldol adduct). byjus.com

Dehydration of the aldol adduct to form an α,β-unsaturated ketone. wikipedia.org

Research into the aldol reactions of this compound has provided insights into the stereochemical outcomes of these transformations, which are heavily influenced by the rigid adamantane scaffold.

Investigating C-C Fragmentation Under Reaction Conditions

The fragmentation of the adamantane core can occur under specific reaction conditions, particularly in mass spectrometry. The electron impact-induced fragmentation of substituted adamantane-2,4-diones has been studied to understand the stability of the molecular ion and the preferred fragmentation pathways. researchgate.netupenn.edu The fragmentation patterns often involve the loss of small neutral molecules and are dictated by the formation of stable carbocations and radicals. uni-saarland.de For ketones, a major fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org The analysis of these fragmentation patterns provides valuable structural information about the molecule. slideshare.net

Rearrangement Reactions and Skeletal Modulations of the Adamantane Core

The rigid framework of adamantane can undergo rearrangement reactions under certain conditions, leading to skeletal modulations and the formation of novel polycyclic structures. numberanalytics.com These rearrangements are often driven by the formation of more stable carbocation intermediates. While specific rearrangement studies on this compound are not extensively detailed in the provided results, the general principles of carbocation-mediated rearrangements, such as Wagner-Meerwein rearrangements, are applicable to the adamantane system. numberanalytics.com The study of rearrangements in related oxahomoadamantane derivatives in acidic media provides a model for understanding the potential skeletal transformations of the adamantane core. acs.org

Redox Chemistry of the Adamantanedione Moiety

The carbonyl groups of this compound can participate in redox reactions, either through oxidation or reduction. ncert.nic.inwikipedia.org

Reduction: The carbonyl groups can be reduced to alcohols using various reducing agents, such as metal hydrides (e.g., NaBH₄, LiAlH₄). wikipedia.org The stereochemical outcome of the reduction is dependent on the steric environment around the carbonyl groups, often leading to the formation of specific diastereomers of 2,4-adamantanediol.

Oxidation: While the carbonyl groups themselves are in a high oxidation state, the adamantane backbone can be oxidized under certain conditions. The synthesis of this compound itself is often achieved through the oxidation of adamantanone. researchgate.net For instance, the oxidation of adamantanone with a pyridine-chromium trioxide complex in acetic anhydride (B1165640) can yield this compound. researchgate.net The redox behavior of related adamantane derivatives, such as adamantane-2,4-bis(p-quinone methide), has also been investigated to understand intramolecular interactions between redox systems. acs.org

Functionalization Reactions via Heteroatom Introduction (e.g., Halogenation, Nitration)

The introduction of heteroatoms onto the adamantane skeleton of this compound provides a means to further functionalize the molecule and explore its chemical properties.

Halogenation: The α-positions to the carbonyl groups in this compound are susceptible to halogenation. libretexts.org This reaction typically proceeds through an enol or enolate intermediate under acidic or basic conditions, respectively. libretexts.org For example, α-bromination can be achieved using bromine in an appropriate solvent. libretexts.org The resulting α-halo ketones are versatile intermediates for further synthetic transformations. The halogenation of alkenes, which proceeds through a halonium ion intermediate, provides a comparative example of halogen addition reactions. chemguide.co.ukmasterorganicchemistry.com

Nitration: Nitration of the adamantane core can also be achieved, although specific studies on this compound are not extensively detailed. The nitration of adamantane-2,4-dione dioxime has been reported. thieme-connect.com Furthermore, research on the nitration of other adamantane derivatives suggests that these reactions can lead to the introduction of nitro groups at various positions on the adamantane skeleton. daneshyari.comresearchgate.net

Catalytic Protocols for this compound Transformations

Catalytic methods provide efficient and selective routes for chemical transformations. For a substrate like this compound, which possesses a rigid cage-like structure and two ketone functionalities, catalytic protocols could enable a variety of synthetic modifications. However, specific applications of such protocols to this compound are not well-documented in peer-reviewed literature.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in asymmetric synthesis. tandfonline.comwikipedia.org Chiral amines, Brønsted acids, and N-heterocyclic carbenes are common classes of organocatalysts. tandfonline.com For diketones, organocatalysis can facilitate reactions such as aldol condensations, Michael additions, and annulations. researchgate.netmdpi.com For instance, the proline-catalyzed intramolecular aldol reaction of triones is a classic example that leads to the formation of bicyclic ketones. researchgate.netmdpi.com

Despite the broad utility of organocatalysis for cyclic diketones, there is a notable lack of published research describing organocatalytic transformations specifically involving this compound. Studies on other bicyclic diketones have shown the potential for stereoselective annulation reactions, but these findings have not been extended to the adamantane framework of this compound. researchgate.netmdpi.comrsc.org

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and application. This is typically achieved through a combination of kinetic studies and spectroscopic analysis. biosynth.com

Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature) to determine the rate law, which provides insight into the composition of the rate-determining step. sigmaaldrich.com Techniques can range from simple monitoring of product formation over time to more complex analyses like kinetic isotope effect studies, which can reveal which bonds are broken in the slowest step of the reaction.

Spectroscopic studies employ techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to identify and characterize reactants, products, and any observable intermediates or byproducts. irb.hr In-situ monitoring of reactions using NMR, for example, can provide real-time data on the concentrations of species involved in a catalytic cycle. biosynth.com

While these methods are standard practice in mechanistic organic chemistry, no specific kinetic or spectroscopic studies focused on the reaction mechanisms of this compound's catalytic transformations could be found in the surveyed literature. Mechanistic investigations have been reported for other adamantane derivatives in different contexts, such as photochemical reactions, but not for the catalytic protocols specified. irb.hr The elucidation of reaction pathways for this compound remains an unexplored area of research.

Advanced Spectroscopic and Structural Analysis in 2,4 Adamantanedione Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and conformational preferences of molecules in solution. copernicus.orgnih.govnih.gov In the context of 2,4-adamantanedione and its derivatives, NMR provides critical data on the spatial arrangement of atoms and the energetic barriers to conformational changes. copernicus.orgnumberanalytics.com

NMR signal characteristics such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to the local electronic environment and internuclear distances. copernicus.orgmdpi.com Analysis of these parameters allows for the determination of relative populations of different conformers in solution. copernicus.org For instance, in substituted bicyclo[3.3.1]nonane systems, a class of compounds to which adamantane (B196018) belongs, NMR has been instrumental in studying conformational equilibria, such as the chair-chair and chair-boat forms. researchgate.net

Variable temperature NMR studies are particularly insightful, as they can reveal the kinetics of conformational exchange. copernicus.org By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with rotations around specific bonds. copernicus.org This information is crucial for understanding the molecule's flexibility and how it might influence reactivity. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to analyze complex mixtures containing this compound, separating signals based on the diffusion coefficients of different species. numberanalytics.com

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C2, C4 (C=O)213.5
C1, C548.9
C355.6
C6, C1036.4
C7, C927.2
C838.7
Data sourced from publicly available spectral databases. spectrabase.com

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Complexes

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com This pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice. anton-paar.com For adamantane itself, X-ray diffraction has revealed a face-centered cubic crystal structure at ambient conditions, with the molecules being orientationally disordered. wikipedia.org Upon cooling or under pressure, it transitions to an ordered tetragonal phase. wikipedia.org

In the study of this compound complexes, X-ray crystallography can confirm the coordination mode of the ligand to a metal center. For example, in complexes of related dithiohydantoin derivatives, where single crystal growth was challenging, computational methods combined with powder X-ray diffraction (PXRD) and solid-state NMR were used to propose structures. bas.bg In cases where single crystals are obtainable, X-ray analysis provides unambiguous structural data, as seen in various organic and organometallic compounds. mdpi.comnih.govmdpi.com

Table 2: Crystallographic Data for Adamantane

ParameterValue
Crystal SystemCubic
Space GroupFm3m
'a' lattice parameter (Å)9.426 ± 0.008
Molecules per unit cell4
Data refers to adamantane at ambient conditions. wikipedia.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Characterization of Stereochemical Properties, Including Isotopic Chirality

Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exceptionally sensitive to the stereochemical features of chiral molecules. mgcub.ac.inchem-soc.sitaylorfrancis.com These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. mgcub.ac.in

A significant application in the study of this compound has been the investigation of chirality arising from isotopic substitution. osti.gov For example, the synthesis and chiroptical properties of (1S)-2,4-adamantanedione-4-¹⁸O have been reported, where the chirality is solely due to the presence of the oxygen-18 isotope. osti.govresearchgate.net This demonstrates the remarkable sensitivity of chiroptical techniques in detecting subtle sources of chirality. wikipedia.orgnih.gov

The absolute configuration of chiral molecules can often be determined by comparing experimental CD or ORD spectra with those predicted by theoretical calculations or with spectra of related compounds of known configuration. chem-soc.siresearchgate.net The relationship between the sign of the Cotton effect in the CD spectrum and the molecular conformation is a powerful tool for stereochemical assignment. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Bonding and Molecular Dynamics Probes

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.comuni-siegen.detriprinceton.org These techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.comnih.gov

For this compound, the carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum and provide valuable information about the electronic environment of the ketone functional groups. The frequencies of these vibrations can be influenced by factors such as hydrogen bonding or coordination to a metal ion.

Vibrational spectroscopy is a powerful method for identifying functional groups within a molecule and can be used to monitor changes during a chemical reaction. uni-siegen.de The number of vibrational modes for a non-linear molecule with N atoms is 3N-6, leading to a rich and characteristic spectrum that can serve as a molecular fingerprint. uni-siegen.de

Table 3: Key Vibrational Spectroscopy Principles

TechniquePrincipleInformation Gained
Infrared (IR)Absorption of IR radiation at frequencies corresponding to molecular vibrations that change the dipole moment. Presence of functional groups, molecular structure.
RamanInelastic scattering of monochromatic light, where the frequency shift corresponds to molecular vibrational frequencies that change polarizability. Molecular structure, skeletal vibrations.

Advanced Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for identifying transient and low-abundance species, making it invaluable for the detection of reaction intermediates. nih.govrsc.org

In the study of chemical reactions involving ketones like this compound, electrospray ionization mass spectrometry (ESI-MS) can be used to gently transfer ions from solution into the gas phase for analysis. diva-portal.org This allows for the direct observation of proposed intermediates in a reaction mixture. diva-portal.org By coupling MS with fragmentation techniques (MS/MS), further structural information about the detected ions can be obtained. diva-portal.org This approach has been successfully used to elucidate reaction mechanisms, for instance, in palladium-catalyzed oxidative Heck reactions, by detecting key palladium-containing intermediates. diva-portal.org

In-Situ Spectroscopic Monitoring of Reaction Intermediates

In-situ spectroscopic monitoring involves analyzing a chemical reaction as it happens, without the need to isolate intermediates. This real-time analysis provides a dynamic picture of the reaction progress and can reveal the formation and consumption of transient species.

Techniques like on-line mass spectrometry can be employed for this purpose. walisongo.ac.id For example, the Hantzsch synthesis of dihydropyridines has been studied by spraying the reaction mixture directly into a mass spectrometer, allowing for the observation of characteristic intermediates that indicate the reaction's progress. walisongo.ac.id Similarly, NMR spectroscopy can be used to monitor reactions in real-time, identifying reactants, intermediates, and products and providing insights into reaction kinetics and mechanisms. numberanalytics.com While specific in-situ studies on this compound are not detailed in the provided context, these methodologies are directly applicable to understanding its reaction pathways, such as enolate formation and subsequent reactions. researchgate.net

Theoretical and Computational Studies of 2,4 Adamantanedione

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. rsc.orgnih.gov These calculations can provide the energies of reactants, products, intermediates, and transition states, allowing for the determination of activation barriers and reaction kinetics.

For a molecule like 2,4-adamantanedione, quantum chemical calculations can model various transformations, such as reduction, oxidation, or nucleophilic addition reactions at the carbonyl groups. By simulating the approach of a reagent and the subsequent bond-making and bond-breaking processes, researchers can construct a detailed potential energy surface of the reaction.

The identification of transition state structures is a critical aspect of this modeling. ic.ac.uksolubilityofthings.com A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. solubilityofthings.com Its geometry and energy determine the feasibility and rate of a reaction. While direct experimental observation of transition states is often challenging due to their fleeting nature, computational methods can provide detailed information about their structure and properties. solubilityofthings.com For example, in a study of a different reaction, DFT calculations were used to determine the transition state for the formation of an adduct. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For a molecule with a rigid framework like adamantane (B196018), the number of possible conformations is limited compared to flexible acyclic molecules. However, even in such rigid systems, subtle conformational preferences can exist.

In the case of this compound, the primary conformational flexibility would involve the puckering of the rings, although this is highly restricted by the cage structure. The focus of a conformational analysis would likely be on the relative orientations of the carbonyl groups and any substituents.

Energy landscape mapping involves systematically exploring the potential energy surface of a molecule to identify all stable conformers (local minima) and the transition states that connect them. researchgate.netstanford.edu This provides a comprehensive picture of the molecule's conformational possibilities and the energy barriers between them. For this compound, the energy landscape is expected to be relatively simple, with a few well-defined low-energy conformations. Computational methods can be used to calculate the energies of these different conformations and to determine their relative populations at a given temperature.

Studies of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the physical and chemical properties of molecular systems, including their aggregation behavior, crystal packing, and interactions with other molecules. wikipedia.orgnih.gov These interactions, which are weaker than covalent bonds, include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. wikipedia.orgwikipedia.orgebsco.com

For this compound, the primary intermolecular interactions would be dipole-dipole forces arising from the polar carbonyl groups and weaker London dispersion forces. atlanticoer-relatlantique.ca The oxygen atoms of the carbonyl groups can also act as hydrogen bond acceptors, allowing the molecule to form hydrogen bonds with suitable donor molecules, such as water or alcohols.

Table of Intermolecular Forces Relevant to this compound

Type of InteractionDescriptionRelevance to this compound
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. libretexts.orgThe polar C=O bonds in this compound create a molecular dipole moment, leading to significant dipole-dipole interactions.
London Dispersion Forces Temporary attractive forces that result from the formation of temporary dipoles in nonpolar molecules. libretexts.orgPresent in all molecules, these forces contribute to the overall intermolecular attraction in this compound.
Hydrogen Bonding A special type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. libretexts.orgThe carbonyl oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with hydrogen bond donors.
Ion-Dipole Interactions Attractive forces between an ion and a polar molecule. byjus.comIf ions are present, they can interact with the dipolar this compound molecule.

Applications of 2,4 Adamantanedione in Advanced Materials Science and Supramolecular Chemistry

Role as a Structural Unit in Polymer Synthesis and Hybrid Materials

2,4-Adamantanedione serves as a crucial intermediate for the synthesis of complex polymers. google.com Its rigid cage-like structure can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. The diketone functionality of this compound allows it to be a building block for both linear zig-zag polymers and more complex cage structures. google.com

In the realm of hybrid materials, adamantane (B196018) derivatives, including this compound, are utilized in two primary ways. They can act as a core scaffold to which various functional groups are covalently attached, or they can be part of self-assembled supramolecular systems. nih.gov For instance, adamantane-based structures have been incorporated into liposomes and dendrimers for applications in drug delivery and surface recognition. nih.gov The adamantane cage can also be functionalized to create branched hybrids with materials like DNA, forming self-assembling matrices. researchgate.net

Formation of Porous Materials and Covalent Organic Frameworks (COFs)

The development of porous materials, including Covalent Organic Frameworks (COFs), has benefited from the use of rigid and well-defined building blocks. nih.govresearchgate.net While direct evidence of this compound's use in COF synthesis is emerging, the principles of COF construction rely on the predictable connection of molecular components to form crystalline, porous structures. nih.govnih.gov Adamantane derivatives, in general, are recognized for their utility as rigid linkers in the construction of multidentate ligands for metal-organic frameworks (MOFs), a class of materials closely related to COFs. researchgate.net The inherent rigidity of the adamantane core is a desirable feature for creating robust and porous frameworks with high surface areas and tunable pore sizes. nih.govnih.gov The synthesis of COFs often involves the condensation of building blocks to form these extended, crystalline networks. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. wikipedia.org These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Adamantane derivatives are excellent guests for various macrocyclic hosts due to their size, shape, and lipophilic nature.

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cucurbiturils, Cyclodextrins)

Cucurbiturils (CBs): These pumpkin-shaped macrocycles are known for their ability to form stable inclusion complexes with a variety of guest molecules. researchgate.net The hydrophobic cavity and polar carbonyl portals of cucurbiturils make them particularly effective hosts for adamantane derivatives. researchgate.net The strong fit between the adamantane cage and the cavity of cucurbit[n]urils (CB[n]) leads to the formation of high-affinity inclusion complexes. nih.gov For instance, cucurbit researchgate.neturil (CB researchgate.net) shows strong binding with adamantyl groups. researchgate.net The formation of these host-guest complexes can alter the properties of the guest molecule, such as increasing its solubility and stability. nih.gov

Cyclodextrins (CDs): Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netoatext.comoatext.com This structure allows them to encapsulate hydrophobic guest molecules in aqueous solutions. oatext.comoatext.com β-cyclodextrin, in particular, forms very strong inclusion complexes with adamantane derivatives, with binding constants in the range of 10⁴–10⁵ M⁻¹. researchgate.net The good fit between the β-cyclodextrin cavity and the lipophilic adamantane cage is crucial for this strong interaction. nih.gov This complexation can enhance the solubility of the guest molecule. thno.org

The table below summarizes the key features of cucurbiturils and cyclodextrins as hosts for adamantane derivatives.

Host MoleculeKey Structural FeaturesInteraction with Adamantane Derivatives
Cucurbiturils (CBs) Pumpkin-shaped macrocycle, hydrophobic cavity, polar carbonyl portals. researchgate.netForms highly stable inclusion complexes, particularly with cationic adamantane derivatives, due to strong hydrophobic and ion-dipole interactions. nih.govnih.gov
Cyclodextrins (CDs) Toroidal shape, hydrophobic inner cavity, hydrophilic exterior. researchgate.netoatext.comForms strong inclusion complexes, especially β-cyclodextrin, driven by hydrophobic interactions. nih.govresearchgate.net

Investigations of Binding Affinities and Selectivity

The study of binding affinities and selectivity is crucial for understanding and designing host-guest systems. The binding affinity between a host and guest is quantified by the binding constant (K), with higher values indicating a stronger interaction. tainstruments.com The selectivity of a host for a particular guest over others is a key feature in molecular recognition. tainstruments.com

Research has shown that cucurbiturils exhibit high affinity and selectivity for adamantane derivatives. nih.gov For example, the binding constants for cationic ferrocene (B1249389) derivatives with CB researchgate.net are in the range of 10¹²–10¹³ M⁻¹, which is significantly higher than their binding to β-cyclodextrin (10³–10⁴ M⁻¹). nih.gov This high affinity is attributed to the favorable electrostatic interactions between the cationic guest and the negative carbonyl portals of the cucurbituril, in addition to the hydrophobic effect. nih.gov

Competition experiments can be used to determine the relative binding strengths of different guests. For instance, in a self-assembled capsule, 2-adamantanone (B1666556) and 2,6-adamantanedione were found to bind more favorably than adamantane itself, indicating the stabilizing influence of hydrogen bonds between the guest's carbonyl groups and the host. scispace.com

Design of Self-Assembled Systems and Molecular Architectures

This compound and its derivatives play a significant role as templates and building blocks in the design of self-assembled systems. rsc.org In some cases, the presence of a suitable guest molecule like adamantanedione can drive the self-assembly of monomeric units into larger, well-defined structures such as tetrameric capsules. scispace.comrsc.org These self-assembled capsules can create unique, chiral microenvironments capable of enantioselective recognition of guest molecules. columbia.edu

The formation of these complex architectures is often dependent on a network of non-covalent interactions, such as hydrogen bonds and CH-π interactions. scispace.com The specific geometry and functional groups of the adamantane guest can influence the structure and stability of the final self-assembled entity.

Utilization in Ligand Design for Non-Biological Coordination Chemistry

The rigid adamantane scaffold is a valuable component in the design of ligands for coordination chemistry. researchgate.netmdpi.comrsc.org Ligands incorporating the adamantane unit can be used to construct coordination polymers and metal-organic frameworks (MOFs) with specific topologies and properties. researchgate.netmdpi.com The rigidity of the adamantane linker helps in creating predictable and robust structures. researchgate.net

For example, 1,3-bis(1,2,4-triazol-1-yl)adamantane has been used as a rigid N,N'-linker to create 1D and 2D coordination polymers with silver(I) and cadmium(II) ions. mdpi.com The design of such ligands is a key aspect of developing new functional materials with applications in areas like catalysis and sensing. rsc.orgcardiff.ac.uk

Application as Analytical Reagents for Chemical Species Detection (e.g., Metal Ions)

The use of organic molecules as chemosensors for the detection of metal ions is a significant area of analytical chemistry. These sensors typically function through a binding event between the organic molecule and the metal ion, which results in a measurable signal, such as a change in color or fluorescence. While various complex organic structures, including Schiff bases, indole (B1671886) derivatives, and thiazolothiazoles, have been successfully developed as metal ion sensors, there is a notable lack of specific research on the application of this compound for this purpose.

Theoretically, the dione (B5365651) functionality of this compound could serve as a binding site for certain metal ions. However, without further functionalization to enhance its selectivity and signaling capabilities, its utility as a primary analytical reagent is limited. For comparison, a derivative of a different adamantane isomer, 2,8-adamantanedione, dioxime, has been noted for its potential as a reagent in the detection and quantification of specific metal ions. ontosight.ai This suggests that derivatization of the adamantane core is a crucial step for creating effective analytical reagents.

Table 1: Examples of Organic Compounds Used in Metal Ion Detection

Compound ClassDetected Metal Ions (Examples)Sensing Mechanism
Schiff BasesAl³⁺, Fe³⁺, Cu²⁺Colorimetric/Fluorometric Change
Indole DerivativesCu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Hg²⁺Fluorescence Quenching/Enhancement
Thiazolothiazole DerivativesCu²⁺, Zn²⁺Spectrophotometric/Spectrofluorimetric Changes

Exploration in Chemiluminescent Systems (Purely Chemical Context)

Chemiluminescence is the emission of light from a chemical reaction. Many chemiluminescent systems rely on the formation of high-energy intermediates, such as 1,2-dioxetanes or 1,2-dioxetanediones, which decompose to produce an excited state species that emits light upon relaxation. nih.govmdpi.comlibretexts.org

A prominent example is peroxyoxalate chemiluminescence, where an oxalate (B1200264) derivative reacts with an oxidizing agent like hydrogen peroxide to form a highly unstable 1,2-dioxetanedione intermediate. libretexts.orgthno.org This intermediate then excites a fluorescent dye, which is responsible for the light emission.

While the formation of a dioxetane intermediate from this compound is chemically plausible, there is currently no specific research in the available scientific literature that documents the exploration or application of this compound within chemiluminescent systems. The study of related compounds, such as luminol (B1675438) and its derivatives, continues to dominate the field of chemiluminescence research, with a focus on enhancing their quantum yield, stability, and biocompatibility for various analytical applications. rsc.orgnih.govrhhz.net The synthesis and properties of isotopically labeled (1S)-2,4-adamantanedione-4-¹⁸O have been reported, but this research was focused on its chiroptical properties rather than its potential in chemiluminescence. researchgate.netupenn.edu

Table 2: Common Chemiluminescent Systems and their Mechanisms

Chemiluminescent SystemKey ReactantsIntermediateEmission Characteristics
LuminolLuminol, Oxidant (e.g., H₂O₂), CatalystExcited 3-aminophthalateBlue light emission
PeroxyoxalateOxalate derivative, H₂O₂, Fluorophore1,2-DioxetanedioneLight emission depends on the fluorophore
2-Coumaranones2-Coumaranone, Base, Oxygen1,2-DioxetanoneVaries with structure

2,4 Adamantanedione As a Versatile Building Block in Complex Organic Synthesis

Scaffold for the Construction of Multi-Cage and Bridged Organic Systems

The unique structural framework of 2,4-adamantanedione makes it an ideal starting material for the synthesis of more complex, multi-cage and bridged organic systems. The dione’s inherent rigidity and defined stereochemistry can be exploited to build larger, well-defined molecular architectures. Research has shown that this compound is a significant building block for creating both linear zig-zag polymers and intricate cage structures. google.com

One of the key applications in this area involves using the dual carbonyl groups to introduce new ring systems or to link multiple adamantane (B196018) units together. For instance, reactions targeting the ketone functionalities can lead to the formation of bridged compounds where the adamantane cage acts as a rigid spacer. An intramolecular 1,3-dipolar cycloaddition of a bicyclo[3.3.1]non-6-ene nitrone has been shown to yield 2,4-oxa-aza-bridged-protoadamantane and -adamantane derivatives. rsc.org

The synthesis of such complex molecules often relies on the precise control of reaction conditions to favor the formation of the desired bridged or caged product over simple functional group transformations. The strategic use of this compound as a scaffold allows for the pre-organization of reactive sites, facilitating intramolecular reactions that lead to the construction of these elaborate three-dimensional structures.

Table 1: Examples of Bridged Systems Derived from Adamantane Derivatives

Starting MaterialReaction TypeProduct TypeReference
Bicyclo[3.3.1]non-6-ene nitroneIntramolecular 1,3-dipolar cycloaddition2,4-Oxa-aza-bridged-protoadamantane rsc.org
AdamantaneOleum oxidation, fluorination, photodecarbonylationPerfluorinated bisnoradamantane (a cage compound) acs.org

Precursor for Macrocyclic and Specialized Supramolecular Frameworks

The well-defined geometry and functional group placement of this compound make it an excellent precursor for the construction of macrocycles and specialized supramolecular frameworks. Macrocyclization, the formation of large rings, can be a challenging synthetic endeavor, but the rigid adamantane scaffold can pre-organize a linear precursor, thus favoring the intramolecular ring-closing reaction. nih.govmdpi.com

By functionalizing the ketone groups of this compound with long-chain linkers, it is possible to create precursors that, upon cyclization, yield macrocycles with an adamantane unit embedded within the ring. These macrocycles can exhibit unique host-guest properties, with the adamantane cage influencing the shape and size of the macrocyclic cavity. The hydrophobic nature of the adamantane core can also play a crucial role in the binding of guest molecules within aqueous environments. rsc.orgrsc.org

In the realm of supramolecular chemistry, this compound derivatives can serve as building blocks for self-assembling systems. The rigid and predictable structure of the adamantane unit allows for the design of molecules that can associate through non-covalent interactions, such as hydrogen bonding or van der Waals forces, to form larger, ordered architectures. For example, diols derived from this compound can be used to form hydrogen-bonded networks, leading to the creation of crystalline supramolecular structures. The ability to modify the ketone groups allows for the introduction of various recognition sites, enabling the programmed assembly of complex supramolecular frameworks.

Table 2: Supramolecular Assemblies Incorporating Adamantane Derivatives

Building BlockInteraction TypeAssembly TypeApplicationReference
Modified cyclodextrins with adamantyl groupsHost-guest interactionsPoly nih.govrotaxane and supramolecular assemblyNot specified rsc.org
Tetronic-adamantane and poly(β-cyclodextrin)Host-guest interactionsInjectable shear-thinning hydrogelsBiomedical applications rsc.org
Hypervalent iodine macrocyclesOxygen-metal bondsDimeric and polymeric networksNot specified beilstein-journals.org

Strategies for Stereochemical Control in Derivative Synthesis

The synthesis of derivatives from this compound often leads to the formation of new stereocenters. Controlling the stereochemical outcome of these reactions is crucial for the preparation of enantiomerically pure compounds, which is of particular importance in fields such as medicinal chemistry and materials science. Several strategies have been developed to achieve stereochemical control in the synthesis of derivatives from this compound and related compounds.

One common approach involves the use of chiral auxiliaries or reagents to induce stereoselectivity in reactions at the ketone groups. For example, the reduction of the ketones to alcohols can be performed with chiral reducing agents to favor the formation of one diastereomer over the other. Similarly, aldol (B89426) condensations with the enolates of this compound can be controlled by using chiral Lewis acids or bases. researchgate.net

Substrate-controlled stereoselection is another powerful strategy. The inherent chirality of a substituted adamantane core can direct the approach of a reagent to one face of the molecule, leading to a high degree of stereoselectivity. For instance, the synthesis of (1S)-2,4-adamantanedione-4-18O, a chiral isotopomer, highlights the ability to introduce chirality into the adamantane framework with precision. researchgate.net Furthermore, stereospecific reactions, such as the intramolecular 1,3-dipolar cycloaddition of a nitrone derived from a bicyclo[3.3.1]nonane system, can lead to the formation of 2,4-diaxial adamantane derivatives with defined stereochemistry. rsc.org These methods provide access to a wide range of stereochemically pure adamantane derivatives that can be used as building blocks for more complex chiral molecules.

Table 3: Examples of Stereocontrolled Synthesis with Adamantane Derivatives

Starting Material/MethodKey StrategyProductStereochemical OutcomeReference
(1S)-2,4-AdamantanedioneIsotopic substitution(1S)-2,4-Adamantanedione-4-18OEnantiomerically pure isotopomer researchgate.net
Bicyclo[3.3.1]non-6-ene nitroneIntramolecular 1,3-dipolar cycloaddition2,4-diaxial adamantane and 2,4-di-endo-protoadamantane derivativesStereospecific synthesis rsc.org
Chiral ethylketones and prochiral aldehydesAldol condensation with chiral boron reagentsSS or SA isomers> 99% ee and up to 93% diastereoselectivity researchgate.net
Z-allylic alcohol derivativesDichlorination with Markó–Maguire reagent systemDichlorinated productsDiastereoselective nih.gov

Emerging Research Directions and Future Outlook in 2,4 Adamantanedione Chemistry

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous-flow chemistry and automated synthesis platforms represents a significant leap forward for the production and derivatization of complex molecules like 2,4-adamantanedione. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and greater scalability. nih.gov These benefits are particularly relevant for reactions that are exothermic, involve hazardous reagents, or require precise control to minimize side products. mdpi.combeilstein-journals.org

While specific applications to this compound are still emerging, the principles have been demonstrated for analogous processes. For instance, the nitration of 2,4-dinitrotoluene (B133949) (DNT) to TNT has been successfully and safely performed using automated flow systems, which minimize the risk of runaway reactions associated with highly energetic materials. mdpi.com This approach could be adapted for oxidation or other functionalization reactions of the adamantane (B196018) core, which can be highly energetic.

Automated synthesis, often coupled with solid-phase synthesis (SPS) in a flow setup, allows for the rapid generation of derivative libraries. nih.govspringernature.com A computerized chemical recipe file can be developed and implemented on demand, enabling the efficient synthesis of analogues for screening purposes, such as in drug discovery. nih.govspringernature.com This methodology could be applied to this compound to create a diverse range of substituted derivatives for evaluation as potential therapeutics or advanced materials. The combination of SPS with flow technology overcomes many challenges of multistep synthesis, such as solvent incompatibility and the need for intermediate purification. springernature.com

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Control Limited; potential for thermal gradients and hotspots. Precise control over temperature, pressure, and residence time. nih.gov
Safety Higher risk with hazardous or exothermic reactions. mdpi.com Minimized risk due to small reaction volumes and efficient heat exchange. nih.govmdpi.com
Scalability Often challenging and requires process re-optimization. More straightforward scalability by running the system for longer periods. nih.gov
Efficiency Can be lower due to mass transfer limitations and side reactions. Enhanced reaction efficiency and selectivity. nih.gov

| Automation | More complex to fully automate multistep processes. | Readily integrated with automated systems for multistep synthesis and library generation. nih.govspringernature.com |

Discovery of Novel Reactivity and Transformation Pathways

Research into the reactivity of this compound is uncovering new transformation pathways, expanding its utility as a synthetic building block. Historically, its synthesis was considered difficult, which limited its availability. google.com However, more facile, one-step methods have been developed, such as the direct oxidation of adamantanone, making the dione (B5365651) more accessible for research. tandfonline.comresearchgate.net

The presence of two ketone functionalities in a rigid cage structure allows for unique intramolecular reactions and the construction of complex architectures. This compound is a key intermediate for synthesizing specialized polymers and cage structures. google.com Its rigid structure can impart desirable properties like thermal stability and hardness to polymeric materials.

Recent studies have focused on creating chiral and isotopically labeled versions of the molecule, such as (1S)-2,4-adamantanedione-4-¹⁸O and (1S)-2,4-adamantanedione-4-¹³C. researchgate.netacs.orgacs.orgacs.org The synthesis of these compounds allows for detailed mechanistic studies and the investigation of chiroptical properties, opening doors to applications in asymmetric catalysis and materials science. Furthermore, the photochemical reactions of fluorinated derivatives like F-2,6-adamantanedione have been shown to produce novel cage structures, such as F-tricyclo[3.3.0.0]octane, demonstrating that derivatization can unlock entirely new transformation pathways. tennessee.edu

Sustainable and Environmentally Benign Synthetic Approaches

In line with the 12 principles of green chemistry, a major research thrust is the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. nih.govwikipedia.orgmit.eduacs.org Traditional syntheses often rely on hazardous reagents and solvents. For example, a reported one-step synthesis of this compound from adamantanone utilizes a chromium trioxide complex, a reagent known for its toxicity and the generation of heavy metal waste. tandfonline.comresearchgate.net

Future research aims to replace such reagents with greener alternatives. This includes the use of cleaner oxidants like hydrogen peroxide, potentially in combination with catalysts, and employing safer, renewable solvents or even solvent-free conditions. wikipedia.orgresearchgate.net Microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, has been successfully applied to the synthesis of ketals from 2-adamantanone (B1666556) and represents a promising green technique for derivatizing adamantanediones. researchgate.net The principles of maximizing atom economy—designing syntheses where the maximum proportion of starting materials is incorporated into the final product—are central to this effort. acs.org

Table 2: Green Chemistry Principles and Their Application to Adamantanedione Synthesis

Green Chemistry Principle Traditional Approach (e.g., CrO₃ Oxidation) Potential Green Alternative
Prevent Waste Generates chromium waste. Catalytic oxidation with minimal byproducts. acs.org
Less Hazardous Synthesis Uses toxic and carcinogenic Cr(VI) reagents. tandfonline.comresearchgate.net Employing benign oxidants like H₂O₂ or O₂. beilstein-journals.orgwikipedia.org
Safer Solvents & Auxiliaries Often uses hazardous solvents like acetic anhydride (B1165640). tandfonline.comresearchgate.net Use of water, supercritical fluids, or solvent-free conditions. mit.eduresearchgate.net
Design for Energy Efficiency May require heating over extended periods. Microwave-assisted or flow reactions at ambient temperatures. acs.orgresearchgate.net

| Use of Catalysis | Uses stoichiometric amounts of oxidant. researchgate.net | Use of small amounts of recyclable catalysts. beilstein-journals.orgmit.edu |

Theoretical Prediction and Experimental Validation of Novel Material Properties

The synergy between computational chemistry and experimental work is accelerating the discovery of new materials derived from this compound. Theoretical methods, such as Density Functional Theory (DFT), allow for the in silico design of novel molecules and the prediction of their physical, chemical, and material properties before they are ever synthesized in a lab. researchgate.netgenci.fr This approach saves significant time and resources by focusing experimental efforts on the most promising candidates.

For adamantane derivatives, computational studies can predict properties relevant to high-energy-density fuels, such as density and heat of formation. researchgate.net Similar methods can be applied to predict the electronic, optical, and mechanical properties of polymers and other materials incorporating the this compound scaffold. researchgate.netarxiv.org For instance, DFT calculations have been used to study the photophysical properties of acridine (B1665455) derivatives, correlating theoretical predictions with experimental UV-visible absorption and emission data. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity and pharmacokinetic properties of new compounds. jbiochemtech.comveterinaryworld.org These computational techniques could be used to screen virtual libraries of this compound derivatives for potential drug-like properties, guiding the synthesis of new therapeutic agents. veterinaryworld.orgnih.gov Experimental validation remains crucial, and techniques like NMR spectroscopy are used in conjunction with theoretical calculations to confirm structures and understand subtle electronic effects, as demonstrated in studies of disubstituted adamantane derivatives with shift reagents. researchgate.net

Challenges and Opportunities in Adamantanedione Research

The field of this compound chemistry, while full of promise, faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Efficiency: Despite recent advances, the synthesis of this compound can still be low-yielding and costly, hindering its large-scale application. google.com Developing highly efficient, scalable, and sustainable synthetic routes remains a primary objective.

Selective Functionalization: The selective functionalization of one carbonyl group over the other, or the controlled introduction of substituents at specific positions on the adamantane cage, can be challenging but is key to creating precisely tailored molecules.

Handling of Hazardous Intermediates: Some synthetic pathways may involve hazardous reagents or unstable intermediates, requiring specialized handling procedures, which can be mitigated by technologies like flow chemistry. beilstein-journals.org

Opportunities:

Advanced Materials: The unique rigidity and thermal stability of the adamantane cage make this compound an ideal building block for high-performance polymers, lubricants, and other advanced materials. google.com

Medicinal Chemistry: The adamantane scaffold is a well-known pharmacophore. The dione functionality provides a handle for creating diverse derivatives with potential applications as antiviral, anticancer, or other therapeutic agents. bibliotekanauki.plnih.gov

Supramolecular Chemistry: The rigid, well-defined geometry of this compound makes it an attractive component for designing molecular receptors, cages, and other complex supramolecular assemblies.

Catalysis: Chiral derivatives of this compound could serve as ligands in asymmetric catalysis, a field of immense importance in fine chemical and pharmaceutical synthesis.

Q & A

Q. How can conflicting mechanistic proposals for this compound nitration failures be reconciled?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitration pathways.
  • Cross-Study Meta-Analysis : Compare failed attempts (e.g., hydrolysis of dioximes ) with successful nitrations in analogous systems.
  • Collaborative Peer Review : Engage in preprint discussions (e.g., ChemRxiv) to crowdsource hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.